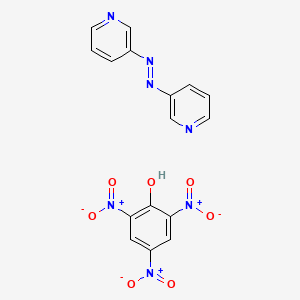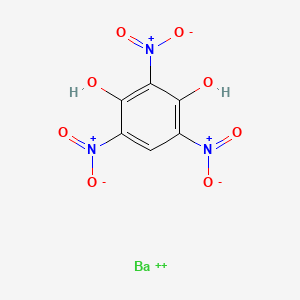
Barium bis(2,4,6-trinitroresorcinolate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Barium bis(2,4,6-trinitroresorcinolate) is a chemical compound known for its explosive properties. It is the barium salt of 2,4,6-trinitroresorcinol, often referred to as barium styphnate . This compound is typically shipped as a slurry or wet mass of orange-yellow crystals and is highly sensitive to shock, heat, flame, or friction .
准备方法
The preparation of barium bis(2,4,6-trinitroresorcinolate) generally involves a nitration reaction. One common method is to react 2,4,6-trinitroresorcinol with barium chloride . The reaction conditions must be carefully controlled to prevent unwanted detonation, and the product is usually handled as a wet mass to minimize the risk of explosion .
化学反应分析
Barium bis(2,4,6-trinitroresorcinolate) undergoes several types of chemical reactions, including:
Oxidation and Reduction: It can react vigorously with reducing agents such as hydrides, sulfides, and nitrides, potentially leading to detonation.
Substitution: The compound may also react with bases like sodium hydroxide or potassium hydroxide, even in the presence of water or organic solvents.
The major products formed from these reactions are typically barium salts and various nitrogen oxides .
科学研究应用
Barium bis(2,4,6-trinitroresorcinolate) has several applications in scientific research and industry:
作用机制
The explosive nature of barium bis(2,4,6-trinitroresorcinolate) is due to its ability to rapidly decompose, releasing a large amount of gas and heat. This rapid decomposition is triggered by shock, heat, or friction, leading to an instantaneous explosion . The molecular targets and pathways involved in this process are primarily related to the breaking of nitrogen-oxygen bonds within the nitro groups, resulting in the formation of nitrogen gas and other byproducts .
相似化合物的比较
Barium bis(2,4,6-trinitroresorcinolate) is similar to other explosive compounds such as:
Lead styphnate: Another primary explosive used in primers and detonators.
Mercury fulminate: Historically used in detonators but less stable than barium bis(2,4,6-trinitroresorcinolate).
The uniqueness of barium bis(2,4,6-trinitroresorcinolate) lies in its balance of sensitivity and stability, making it a preferred choice in various explosive applications .
属性
CAS 编号 |
20236-55-9 |
|---|---|
分子式 |
C6H3BaN3O8+2 |
分子量 |
382.43 g/mol |
IUPAC 名称 |
barium(2+);2,4,6-trinitrobenzene-1,3-diol |
InChI |
InChI=1S/C6H3N3O8.Ba/c10-5-2(7(12)13)1-3(8(14)15)6(11)4(5)9(16)17;/h1,10-11H;/q;+2 |
InChI 键 |
ZACISHMWZUXBDS-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])O)[N+](=O)[O-].[Ba+2] |
物理描述 |
The barium salt of 2,4,6-trinitroresorcinol. Shipped as a slurry or wet mass of orange-yellow crystals. Shock, heat, flame or friction may cause explosion if dried out. The primary hazard is blast of instantaneous explosion and not flying projectiles and fragments. Orange-yellow crystals; [CAMEO] Solubility--no data found; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


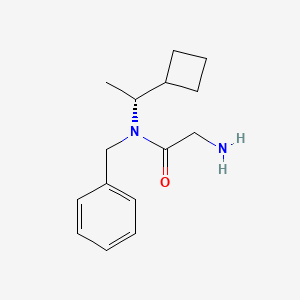
![Ethyl (2E)-3-{3-[(1E)-3-ethoxy-3-oxoprop-1-EN-1-YL]-5-[hydroxy(4-methoxyphenyl)methyl]phenyl}prop-2-enoate](/img/structure/B14059610.png)
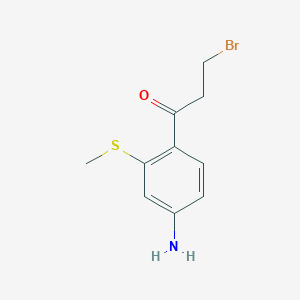

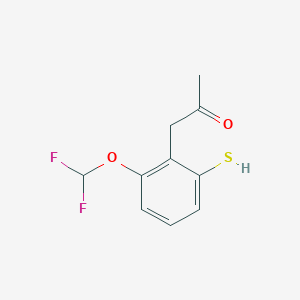
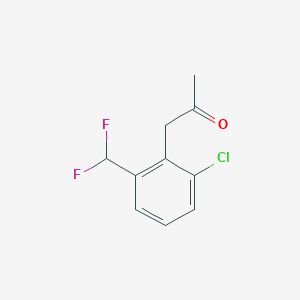

![4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B14059661.png)
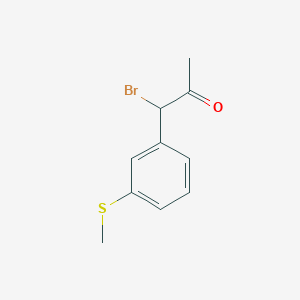
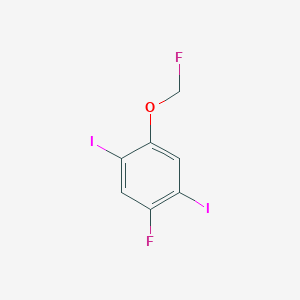
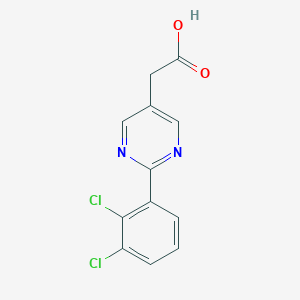

![2-Azabicyclo[3.1.0]hexane-3-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B14059686.png)
